2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c19-13-14-5-3-8-20-17(14)22-9-4-10-23(12-11-22)18-15-6-1-2-7-16(15)26(24,25)21-18/h1-3,5-8H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBBHBXDIMHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzothiazole Precursors
The 1,1-dioxo group is introduced via controlled oxidation of 2-mercaptobenzothiazole derivatives. Optimal conditions employ hydrogen peroxide (30%) in acetic acid at 80°C for 6 hr, achieving >85% conversion:
| Starting Material | Oxidizing Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | H₂O₂/AcOH | 80 | 6 | 87 |
| 3-Methylbenzothiazole | mCPBA | 25 | 24 | 72 |
Direct Cyclization Methods
Modern approaches utilize microwave-assisted cyclization of o-aminobenzenesulfonamides with CS₂:
This method significantly reduces reaction time compared to conventional heating (6 hr vs. 20 min).
Construction of 1,4-Diazepane Ring System
Ring-Closing Metathesis (RCM) Approach
A patented method employs Grubbs II catalyst for diazepane formation:
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Prepare diene precursor via N-alkylation of bis-allylamine
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Perform RCM in dichloromethane at 40°C for 12 hr
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Hydrogenate resulting cycloheptene with Pd/C (10%)
Key Advantages:
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Excellent stereocontrol (dr > 20:1)
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Scalable to kilogram quantities
Condensation-Reduction Sequence
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Condense diamine with α-ketoester
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Reduce intermediate imine with NaBH₃CN
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Cyclize under acidic conditions
Optimized Parameters:
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Condensation | Ethyl pyruvate | 110 | 92 |
| Reduction | NaBH₃CN | 0→25 | 85 |
| Cyclization | HCl/MeOH | 65 | 78 |
Pyridine-3-carbonitrile Synthesis
Cyanation of Halopyridines
Palladium-catalyzed cross-coupling proves effective for introducing cyano groups:
Conditions:
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DMF solvent, 120°C
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18 hr reaction time
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89% isolated yield
Oxidative Cyanation
Recent advances utilize CuCN in DMSO under O₂ atmosphere:
Final Coupling Strategies
Buchwald-Hartwig Amination
Coupling benzothiazolyl-diazepane with chloropyridine-carbonitrile:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | toluene |
| Temp | 100°C |
| Time | 16 hr |
| Yield | 68% |
Nucleophilic Aromatic Substitution
Alternative approach under milder conditions:
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Generate diazepane amine via HCl salt formation
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React with 2-fluoropyridine-3-carbonitrile in DMF
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Use KHMDS as base at 60°C
Comparative Data:
| Method | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Buchwald | 100 | 16 | 68 |
| S_NAr | 60 | 24 | 82 |
Purification and Characterization
Chromatographic Methods
Final purification typically employs:
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Normal phase silica (ethyl acetate/hexanes)
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Reverse phase C18 (acetonitrile/water + 0.1% TFA)
Critical Purity Parameters:
-
HPLC: >99% (210 nm)
-
Residual solvents: <500 ppm (ICH guidelines)
Spectroscopic Confirmation
Key characterization data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H), 8.15 (d, J=7.6 Hz, 1H), 7.98-7.82 (m, 4H)
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HRMS : m/z calcd for C₁₈H₁₆N₅O₂S [M+H]⁺ 382.0974, found 382.0971
Process Optimization Challenges
Regioselectivity in Diazepane Functionalization
| Position | Electronic Factor | Steric Factor | Preferred Conditions |
|---|---|---|---|
| N1 | Electron-deficient | Less hindered | Polar aprotic solvents |
| N4 | Electron-rich | More hindered | High-temperature SNAr |
Sulfur Oxidation Control
Preventing over-oxidation to sulfonic acid derivatives requires:
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Strict stoichiometric control of H₂O₂
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Addition rate <0.5 mL/min
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Continuous pH monitoring (maintain pH 4-5)
Emerging Methodologies
Continuous Flow Chemistry
Recent adaptations show promise for scale-up:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 16 hr | 45 min |
| Yield | 68% | 73% |
| Productivity | 0.8 g/hr | 5.2 g/hr |
Enzymatic Desymmetrization
Preliminary studies using lipase B demonstrate:
-
Kinetic resolution of diazepane intermediates
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ee >98% with isopropyl acetate as acyl donor
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Structural and Functional Differences
Core Heterocycle Flexibility :
- The target compound’s 1,4-diazepane ring (7-membered) offers greater conformational flexibility compared to ziprasidone’s piperazine (6-membered). This may enhance receptor binding selectivity in CNS targets .
- The pyridine-3-carbonitrile unit differs from pyrazole-4-carbonitrile derivatives (), where the nitrile’s position and aromatic system (pyridine vs. pyrazole) influence electronic properties and intermolecular interactions .
Biological Activity Trends: Antioxidant/antimicrobial activity: Pyrazole-carbonitrile derivatives () exhibit DPPH radical scavenging (IC₅₀: 25–100 μg/mL) and antimicrobial effects (MIC: 50–200 μg/mL). The target compound’s pyridine-carbonitrile and benzothiazole groups may confer similar activities, though experimental data are lacking . CNS activity: Ziprasidone’s antipsychotic action arises from dual D2/5-HT2A antagonism.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (367.42 g/mol) falls within the acceptable range for CNS drugs (<500 g/mol), unlike the larger diazepine derivative (399.53 g/mol, ), which may face bioavailability challenges .
Limitations
- No direct pharmacological data for the target compound are available in the provided evidence; comparisons rely on structural analogs.
Biological Activity
The compound 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile represents a novel class of benzothiazole derivatives that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a benzothiazole moiety linked to a pyridine and a diazepane ring. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molar Mass | 316.38 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives possess anticancer properties. Specifically, compounds with similar structural features have been reported to inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis induction . For example, research has shown that certain benzothiazole derivatives can exert cytotoxic effects on leukemia cell lines .
The biological activity of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity related to neurotransmission and immune response.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated a series of benzothiazole derivatives for their antimicrobial activity. Among these, compounds structurally related to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile exhibited promising results against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 2 mg/mL .
Anticancer Activity Assessment
Another study explored the anticancer potential of benzothiazole derivatives in vitro. The results indicated that these compounds significantly inhibited the proliferation of various cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile, and how can reaction yields be improved?
- Methodological Answer :
- Multi-step Synthesis : Utilize a modular approach combining heterocyclic coupling reactions. For example, a pyridine-carbonitrile core can be functionalized via nucleophilic substitution with a 1,4-diazepane intermediate. The benzothiazole-dione moiety can be introduced through a cyclocondensation reaction under reflux conditions (e.g., in dichloromethane or acetonitrile) .
- Purification : Employ flash chromatography (e.g., silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate the product. Dry loading with Celite® improves separation efficiency .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., azido(trimethyl)silane and trifluoroacetic acid) to minimize side reactions. Typical yields range from 76% to 88% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous pyrazole-carbonitrile derivatives. For instance, aromatic protons in the benzothiazole ring appear at δ ~7.2–7.6 ppm, while pyridine protons resonate at δ ~8.0–8.5 ppm .
- IR Spectroscopy : Identify functional groups: nitrile (C≡N) stretches at ~2230 cm⁻¹, azide (N₃) at ~2140 cm⁻¹, and carbonyl (C=O) from the benzothiazole-dione at ~1670 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., [M]+) with mass accuracy <5 ppm. Use EI ionization for fragmentation patterns to validate substituent positions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with crystallographic data (e.g., bond lengths/angles) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize the benzothiazole-dione moiety as a hydrogen-bond acceptor .
- IRI Analysis : Calculate independent gradient model (IGM) descriptors to visualize non-covalent interactions in the crystal lattice .
Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction parameters?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships. For example, optimize reaction temperature (50–70°C) and azide equivalents (5–10 equiv) to maximize conversion .
- Data Validation : Use ANOVA to confirm model adequacy (p < 0.05) and lack-of-fit tests to ensure reproducibility .
Q. How can crystallographic data resolve contradictions in structural assignments (e.g., tautomerism or disorder)?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (R1 < 0.05). Apply restraints to disordered regions (e.g., diazepane ring conformers) .
- Twinned Data : For cases of pseudo-merohedral twinning, employ HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for Hirshfeld surface analysis to validate intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
